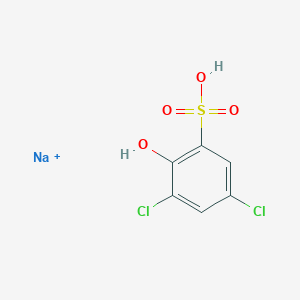

3,5-ジクロロ-2-ヒドロキシベンゼンスルホン酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate, also known as 3,5-Dichloro-2-hydroxybenzenesulfonic acid, DCHBS, or DHBS, is a compound with the empirical formula C6H3Cl2NaO4S . It is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for chromogenic quantitation of peroxidase in coupled enzymatic reactions . It is also a component of Trinder reagent for use with peroxidase to measure the generation of hydrogen peroxide in automated systems .

Molecular Structure Analysis

The molecular weight of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is 265.05 . The SMILES string representation of its structure is[Na+].Oc1c(Cl)cc(Cl)cc1S([O-])(=O)=O . Chemical Reactions Analysis

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for chromogenic quantitation of peroxidase in coupled enzymatic reactions . It is a component of Trinder reagent for use with peroxidase to measure the generation of hydrogen peroxide in automated systems .Physical And Chemical Properties Analysis

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is a powder with a pH of 7 (20 °C, 53 g/L). It has a solubility of 50 mg/mL in water, forming a clear, colorless solution . Its melting point is greater than 300 °C .科学的研究の応用

過酸化物測定

DHBSは過酸化物測定に使用されます . 4-アミノアンチピリン(4-AAP)と過酸化水素(H2O2)と組み合わせて使用し、カップルド酵素反応におけるペルオキシダーゼの比色定量を行います .

トリンダー試薬の成分

DHBSはトリンダー試薬の成分であり、ペルオキシダーゼと共に、自動化システムにおける過酸化水素の生成を測定するために使用されます .

尿酸定量

DHBSは、4-AAPとH2O2と組み合わせて、血清および尿試料中の尿酸の比色定量に使用されます .

高度酸化プロセス(AOPs)

DHBSを含む1,2-ジヒドロキシベンゼン(DHBs)は、高度酸化プロセス(AOPs)に適用されます .

酸化ストレス、木材の生分解、神経疾患

DHBsは、ヒトにおける酸化ストレス、木材の生分解、神経疾患の発症に関連しています .

プロ酸化作用と抗酸化作用を持つ金属リガンド

DHBsは、プロ酸化作用と抗酸化作用を持つ金属リガンドです . これらの活性は、キレート特性に関連し、ヒドロキシル基の脱プロトン化の結果です .

触媒プロセスにおける二水素結合(DHBs)

DHBsは、触媒プロセス、有機金属反応機構、潜在的な水素貯蔵材料において重要な役割を果たしています .

生化学的プロセス

DHBsは、重要な生化学的プロセスに積極的に参加しています . DHBsの抗酸化作用は、ラジカル捕捉特性または鉄キレートに基づいています .

作用機序

Target of Action

The primary targets of DHBS are peroxidase enzymes . These enzymes play a crucial role in various biological processes, including the breakdown of hydrogen peroxide and the regulation of reactive oxygen species.

Mode of Action

DHBS interacts with its targets by participating in chromogenic reactions . Specifically, it is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for the chromogenic quantitation of peroxidase in coupled enzymatic reactions .

Biochemical Pathways

The interaction of DHBS with peroxidase enzymes affects the hydrogen peroxide breakdown pathway . This can influence the regulation of reactive oxygen species, which are involved in various cellular processes, including cell signaling and homeostasis.

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of DHBS’s action primarily involve the regulation of reactive oxygen species . By influencing the activity of peroxidase enzymes, DHBS can affect the balance of these species within cells, potentially impacting various cellular functions.

Action Environment

While specific environmental factors influencing DHBS’s action are not detailed in the search results, it’s worth noting that many factors can influence the action, efficacy, and stability of a compound. These can include temperature, pH, and the presence of other compounds or enzymes. For DHBS, its stability at room temperature suggests it may be relatively stable under normal environmental conditions.

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice or attention should be sought .

生化学分析

Biochemical Properties

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate plays a significant role in biochemical reactions. It is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for chromogenic quantitation of peroxidase in coupled enzymatic reactions . The nature of these interactions involves the formation of a colored complex that can be measured spectrophotometrically .

Cellular Effects

Given its role in peroxidase quantitation, it may influence cellular processes related to oxidative stress and the cellular response to reactive oxygen species .

Molecular Mechanism

The molecular mechanism of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate involves its interaction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) in the presence of peroxidase. This results in the formation of a colored complex that can be measured spectrophotometrically .

Temporal Effects in Laboratory Settings

It is known to be used for peroxide measurement, suggesting that it may have a role in assays that measure oxidative stress over time .

Metabolic Pathways

Given its role in peroxidase quantitation, it may be involved in pathways related to oxidative stress and the metabolism of reactive oxygen species .

Subcellular Localization

Given its role in peroxidase quantitation, it may be localized in areas of the cell where reactive oxygen species are generated or metabolized .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3,5-dichloro-2-hydroxybenzenesulfonate involves the conversion of 3,5-dichloro-2-hydroxybenzenesulfonic acid to its sodium salt form by the addition of sodium hydroxide.", "Starting Materials": [ "3,5-dichloro-2-hydroxybenzenesulfonic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 3,5-dichloro-2-hydroxybenzenesulfonic acid in water", "Add sodium hydroxide to the solution to form the sodium salt of the acid", "Stir the mixture until the solid salt is completely dissolved", "Filter the solution to remove any insoluble impurities", "Dry the resulting Sodium 3,5-dichloro-2-hydroxybenzenesulfonate to obtain the final product" ] } | |

CAS番号 |

54970-72-8 |

分子式 |

C6H4Cl2NaO4S+ |

分子量 |

266.05 g/mol |

IUPAC名 |

sodium;3,5-dichloro-2-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1 |

InChIキー |

NMWCVZCSJHJYFW-UHFFFAOYSA-N |

異性体SMILES |

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |

SMILES |

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |

正規SMILES |

C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl.[Na+] |

その他のCAS番号 |

54970-72-8 |

ピクトグラム |

Irritant |

関連するCAS |

95041-38-6 |

同義語 |

DHBS dibutyldihydrostilbestrol dibutyldihydrostilboestrol dihydrodibutylstilbestrol dihydrodibutylstilbestrol, (alpha,alpha)-isomer dihydrodibutylstilbestrol, (R*,R*)-(+-)-isomer dihydrodibutylstilbestrol, (R*,S*)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)

![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)

![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)